BenchChemオンラインストアへようこそ!

5-(2-aminopropyl)-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

LogP Lipophilicity Drug-likeness

5-(2-Aminopropyl)-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one (CAS 924871-62-5; MFCD09028370) is a synthetic heterocyclic building block built upon the pyrazolo[3,4-d]pyrimidin-4-one scaffold, a privileged pharmacophore in kinase inhibitor and PDE modulator drug discovery. It carries a racemic 2-aminopropyl substituent at the N5 position and a methyl group at N1, yielding a molecular formula of C₉H₁₃N₅O (MW 207.23 Da).

Molecular Formula C9H13N5O
Molecular Weight 207.237
CAS No. 924871-62-5
Cat. No. B2433858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-aminopropyl)-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
CAS924871-62-5
Molecular FormulaC9H13N5O
Molecular Weight207.237
Structural Identifiers
SMILESCC(CN1C=NC2=C(C1=O)C=NN2C)N
InChIInChI=1S/C9H13N5O/c1-6(10)4-14-5-11-8-7(9(14)15)3-12-13(8)2/h3,5-6H,4,10H2,1-2H3
InChIKeyQOYIJNPYQZNXKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(2-Aminopropyl)-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one (CAS 924871-62-5): Core Scaffold Identity and Procurement-Relevant Physicochemical Profile


5-(2-Aminopropyl)-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one (CAS 924871-62-5; MFCD09028370) is a synthetic heterocyclic building block built upon the pyrazolo[3,4-d]pyrimidin-4-one scaffold, a privileged pharmacophore in kinase inhibitor and PDE modulator drug discovery . It carries a racemic 2-aminopropyl substituent at the N5 position and a methyl group at N1, yielding a molecular formula of C₉H₁₃N₅O (MW 207.23 Da). The compound is commercially available as a research-grade powder (typical purity ≥95%) from major screening-compound suppliers, with experimentally determined melting point of 148–150 °C and predicted ACD/LogP of -0.94 .

Why Pyrazolo[3,4-d]pyrimidin-4-one Building Blocks Are Not Interchangeable: The 5-(2-Aminopropyl) Substitution Determines Physicochemical and Conjugation Fitness


The pyrazolo[3,4-d]pyrimidin-4-one scaffold tolerates diverse N-alkylation and N-arylation patterns, yet minor substituent changes produce large shifts in logP, hydrogen-bonding capacity, and conjugate-amenable linker geometry that directly govern downstream synthetic utility and screening-library performance. Replacing 5-(2-aminopropyl) with a simpler 5-amino group (e.g., EN300-28784) eliminates the flexible 2-carbon spacer and the chiral secondary carbon, reducing rotational degrees of freedom and altering the pKa of the terminal amine [1]. Moving the aminoalkyl chain to the N1 position (e.g., CAS 1416346-93-4) yields a regioisomer with identical molecular formula but inverted vector geometry for amide- or urea-forming conjugation, which can result in divergent SAR in lead-optimization campaigns. The quantitative evidence below makes these differences explicit for procurement decision-making .

Quantitative Differentiation of 5-(2-Aminopropyl)-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one vs. Closest Pyrazolopyrimidin-4-one Analogs


Lipophilicity (LogP) Comparison: 5-(2-Aminopropyl) vs. 5-Amino Analog

The target compound exhibits substantially lower predicted lipophilicity than the direct 5-amino analog (EN300-28784), which lacks the 2-aminopropyl spacer. This difference alters predicted membrane permeability, solubility, and off-target promiscuity risk in fragment- or lead-like screening cascades .

LogP Lipophilicity Drug-likeness ADME prediction

Hydrogen-Bond Donor Count: Impact on Permeability and Rule-of-Five Compliance

The target compound possesses one hydrogen-bond donor (the terminal primary amine of the 2-aminopropyl chain), whereas the 5-amino analog (EN300-28784) and the unsubstituted core scaffold (CAS 5334-56-5) each present two H-bond donors. Reducing the HBD count from 2 to 1 improves predicted passive membrane permeability, as each additional HBD is estimated to reduce permeability by roughly one order of magnitude [1].

H-bond donors Lipinski rules Oral bioavailability

Ligand Efficiency Metrics: Polar Surface Area and Rotatable Bond Count Differentiate Fragment-Like Fitness

With a topological polar surface area (tPSA) of 77 Ų and only two rotatable bonds, the target compound occupies a favorable position on the fragment-like efficiency frontier relative to both the unsubstituted core (tPSA ~58 Ų, zero rotatable bonds beyond ring geometry) and the regioisomer 1-(2-aminoethyl)-5-ethyl analog (same MW, but with the aminoethyl vector at N1 rather than N5) . The 2-aminopropyl chain adds controlled flexibility without pushing molecular weight beyond 210 Da, preserving ligand efficiency (LE) metrics critical for fragment screening libraries.

Ligand efficiency Fragment-based drug discovery PSA Rotatable bonds

Conjugation-Ready Primary Amine with 2-Carbon Spacer: Differentiating Synthetic Utility from Direct Amino and Aminoethyl Analogs

The racemic 2-aminopropyl group places a primary amine at the terminus of a two-carbon spacer from the N5 ring junction, enabling amide coupling, sulfonamide formation, reductive amination, and urea synthesis without steric hindrance from the pyrazolopyrimidine core. By contrast, the 5-amino analog (EN300-28784) tethers the amine directly to the electron-withdrawing ring system, lowering its nucleophilicity, while 1-(2-aminoethyl)-5-ethyl analog (CAS 1416346-93-4) places the ethyl group at N5 and the aminoethyl at N1—a reversed vector that cannot support SAR continuity in N5-focused lead series . Additionally, the chiral methyl-bearing carbon in the target compound provides a handle for enantiomeric resolution and stereospecific SAR exploration not available in achiral analogs [1].

Amide conjugation Reductive amination Click chemistry Linker geometry

Commercial Purity, Physical Form, and Melting Point: Procurement-Ready Specifications

The target compound is supplied as an off-white to pale-yellow powder with a vendor-certified purity of ≥95% (HPLC) and an experimentally determined melting point of 148–150 °C, providing a clear identity and quality checkpoint that is reproducible across batches from multiple suppliers [1]. This contrasts with the 5-amino analog (EN300-28784), for which no melting point is reported by major vendors, and with the regioisomer CAS 1416346-93-4, which is listed at 98% purity but with fewer stocking suppliers and longer lead times .

Purity Melting point Powder form Procurement specifications

Recommended Procurement Scenarios for 5-(2-Aminopropyl)-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one Based on Quantitative Differentiation


Fragment-Based Lead Discovery Requiring a Conjugation Handle with Controlled Lipophilicity

Fragment libraries demand building blocks with MW <250 Da, tPSA <140 Ų, and ≤3 rotatable bonds. The target compound (MW 207, tPSA 77 Ų, 2 rotatable bonds) fits these criteria while providing a primary amine for amide coupling into fragment-grown leads. Its LogP of -0.94 avoids the excessive hydrophobicity that plagues many fragment hits, reducing the risk of non-specific binding and aggregation in biochemical assays . In contrast, the 5-amino analog (LogP -0.017) is ~10-fold more lipophilic and lacks the flexible spacer needed for optimal linker geometry.

Kinase Inhibitor Scaffold Decoration via Amide or Sulfonamide Library Synthesis

The pyrazolo[3,4-d]pyrimidin-4-one core is a recognized hinge-binding motif for numerous kinases and phosphodiesterases. The 2-aminopropyl primary amine enables parallel library synthesis via amide bond formation with carboxylic acid building blocks or sulfonamide formation with sulfonyl chlorides, all without requiring protecting-group manipulation of the ring NH (which is methylated) [1]. Regioisomeric analogs with the amine at N1 cannot recapitulate the N5-vector SAR, making the target compound the only viable choice for N5-directed library expansion.

PROTAC Linker Attachment and Bifunctional Degrader Design

PROTAC design requires a solvent-exposed primary amine on the ligand of interest for linker conjugation via amide or carbamate chemistry. The target compound's 2-aminopropyl chain provides exactly such a handle, projecting away from the pyrazolopyrimidine hinge-binding region based on structural modeling . The presence of only 1 HBD minimizes the risk that linker attachment will introduce additional hydrogen-bond donors that impair cell permeability—a known liability in PROTAC development.

Chiral Resolution and Enantiomer-Specific Activity Profiling in CNS-Targeted Programs

The racemic 2-aminopropyl substituent contains a chiral center, offering the opportunity for preparative chiral separation into enantiopure (R)- and (S)-atropisomers. In CNS-targeted kinase programs where stereochemistry can dramatically affect target engagement, off-target selectivity, and P-glycoprotein efflux ratios, the ability to procure the racemate and resolve enantiomers in-house provides a strategic advantage over achiral analogs that lack this dimension of SAR exploration [1].

Quote Request

Request a Quote for 5-(2-aminopropyl)-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.